Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Catalog No.
S999020
CAS No.
7023-61-2
M.F
C18H13CaClN2O6S
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)a...

CAS Number

7023-61-2

Product Name

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

Molecular Formula

C18H13CaClN2O6S

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);

InChI Key

PHFMCOUQHQMESB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca]

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is a synthetic organic compound recognized for its vibrant red color and stability. It is classified as an azo dye, characterized by the presence of an azo group (-N=N-), which contributes to its chromatic properties. This compound is primarily utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its excellent lightfastness, heat stability, and resistance to solvents.

The molecular formula of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is C18H13CaClN2O6S, with a molecular weight of approximately 460.9 g/mol. Its structural complexity includes a calcium ion coordinated with an azo dye moiety, which enhances its solubility and utility in aqueous environments.

While C.I. Pigment Red 48 is generally considered safe for its intended use, some potential hazards need to be considered:

  • Inhalation: Dust from the pigment may irritate the respiratory tract.
  • Skin contact: Prolonged or repeated contact may cause skin irritation.
  • Ingestion: Ingestion may cause gastrointestinal discomfort.

C.I. Pigment Red 48, calcium salt (1:1), also known by various names including Calcium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate [], is a red organic pigment used in a variety of scientific research applications. Here's a breakdown of two areas where it finds use:

Material Science Research

C.I. Pigment Red 48, calcium salt (1:1) is being investigated for its potential use in developing new materials with desired optical properties. For instance, research studies explore its applications in [, ]:

  • Coloration of materials: Due to its strong color characteristics, C.I. Pigment Red 48, calcium salt (1:1) is being explored for coloring plastics, textiles, and other materials in scientific research settings.
  • Development of sensors: Some research explores the use of C.I. Pigment Red 48, calcium salt (1:1) in developing sensors that can change color upon exposure to specific substances. This property could be useful for various detection applications in scientific research.

  • Azo Coupling: This is the fundamental reaction involved in its synthesis.
  • Oxidation: The compound can be oxidized under specific conditions, although it remains stable under normal circumstances.
  • Electrophilic Substitution: The aromatic rings in the compound can react with electrophiles.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents such as potassium permanganate may be employed.
  • Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The primary product from the synthesis process is the calcium salt of the azo compound. Other potential by-products may arise from incomplete reactions or side reactions during synthesis.

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has been investigated for its biological activity, particularly in staining techniques for microscopy and histology. Its stability and non-toxicity make it suitable for applications in biological research. Additionally, there are ongoing studies exploring its potential use in drug delivery systems due to its favorable physicochemical properties.

The synthesis of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate involves several key steps:

  • Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfonaniline using sodium nitrite and hydrochloric acid to generate nitrous acid.
  • Coupling: The resulting diazonium salt is coupled with 3-hydroxy-2-naphthoic acid under controlled pH conditions to form the azo compound.
  • Formation of Calcium Salt: Finally, calcium chloride is added to precipitate the calcium salt of the azo compound.

Industrial production follows similar synthetic routes but on a larger scale, ensuring consistent quality and yield through precise control of reaction conditions.

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate finds extensive applications across various fields:

  • Chemistry: Used as a standard pigment in analytical techniques such as chromatography and spectroscopy.
  • Biology: Employed in staining techniques for microscopy and histology.
  • Medicine: Investigated for potential applications in drug delivery systems due to its stability.
  • Industry: Widely used in inks, paints, plastics, and textiles for its vibrant color and durability.

Research into interaction studies regarding Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate focuses on its stability and compatibility with various solvents and substrates. Its low toxicity profile makes it a candidate for further exploration in biocompatible applications. Studies have indicated that this compound does not significantly absorb into mammalian tissues, suggesting limited bioaccumulation potential .

Several compounds share structural similarities or functional properties with Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-4-methyl-o-anisidineAzo group presentLacks calcium coordination; used mainly as an intermediate in dye synthesis
Acid Red 114Similar azo structureMore common in textile applications; less heat stability compared to Calcium compound
Direct Red 28Azo dye with similar chromatic propertiesGenerally less stable than Calcium compound; used primarily in food coloring

The uniqueness of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate lies in its combination of vibrant color, stability under various environmental conditions, and dual application in both industrial and biological contexts.

Physical Description

DryPowder; DryPowder, Liquid; OtherSolid, Liquid; PelletsLargeCrystals, Liquid

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

459.9808759 g/mol

Monoisotopic Mass

459.9808759 g/mol

Heavy Atom Count

29

UNII

3S62RPH1XY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1075 of 1076 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website.

Other CAS

7023-61-2

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Plastics product manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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